molecular formula C14H23NO5 B13725769 methyl (E)-2-(tert-butoxycarbonylamino)-3-tetrahydropyran-4-yl-prop-2-enoate

methyl (E)-2-(tert-butoxycarbonylamino)-3-tetrahydropyran-4-yl-prop-2-enoate

Cat. No.: B13725769
M. Wt: 285.34 g/mol
InChI Key: BFTVMWCZNHZWEB-PKNBQFBNSA-N
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Description

Methyl (E)-2-(tert-butoxycarbonylamino)-3-tetrahydropyran-4-yl-prop-2-enoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of peptide bonds and other amide linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-(tert-butoxycarbonylamino)-3-tetrahydropyran-4-yl-prop-2-enoate typically involves the protection of an amine group with a Boc group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-(tert-butoxycarbonylamino)-3-tetrahydropyran-4-yl-prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine or ester derivatives.

Scientific Research Applications

Methyl (E)-2-(tert-butoxycarbonylamino)-3-tetrahydropyran-4-yl-prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (E)-2-(tert-butoxycarbonylamino)-3-tetrahydropyran-4-yl-prop-2-enoate involves the reactivity of the Boc-protected amine group. The Boc group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-2-(tert-butoxycarbonylamino)-3-phenyl-prop-2-enoate
  • Methyl (E)-2-(tert-butoxycarbonylamino)-3-cyclohexyl-prop-2-enoate

Uniqueness

Methyl (E)-2-(tert-butoxycarbonylamino)-3-tetrahydropyran-4-yl-prop-2-enoate is unique due to the presence of the tetrahydropyran ring, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other macrocyclic compounds .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

methyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yl)prop-2-enoate

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(17)15-11(12(16)18-4)9-10-5-7-19-8-6-10/h9-10H,5-8H2,1-4H3,(H,15,17)/b11-9+

InChI Key

BFTVMWCZNHZWEB-PKNBQFBNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=C/C1CCOCC1)/C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(=CC1CCOCC1)C(=O)OC

Origin of Product

United States

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